molecular formula C18H25ClFN3O6 B15073350 [5-(4-Amino-2-oxopyrimidin-1-yl)-2-(chloromethyl)-4-fluoro-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate

[5-(4-Amino-2-oxopyrimidin-1-yl)-2-(chloromethyl)-4-fluoro-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate

Cat. No.: B15073350
M. Wt: 433.9 g/mol
InChI Key: MJVKYGMNSQJLIN-UHFFFAOYSA-N
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Description

[5-(4-Amino-2-oxopyrimidin-1-yl)-2-(chloromethyl)-4-fluoro-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate: is a synthetic organic compound with a complex molecular structure It is characterized by the presence of multiple functional groups, including an amino group, a chloromethyl group, a fluoro group, and ester linkages

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-Amino-2-oxopyrimidin-1-yl)-2-(chloromethyl)-4-fluoro-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the oxolan-2-yl intermediate, followed by the introduction of the chloromethyl and fluoro groups. The final step involves the esterification of the intermediate with 2-methylpropanoic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and chloromethyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group in the pyrimidinyl moiety, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can introduce various functional groups at the chloromethyl position.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: In biological research, it serves as a probe to study enzyme interactions and metabolic pathways.

Industry: In the industrial sector, the compound is utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which [5-(4-Amino-2-oxopyrimidin-1-yl)-2-(chloromethyl)-4-fluoro-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate exerts its effects involves interactions with specific molecular targets. The amino and fluoro groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The ester linkages facilitate the compound’s incorporation into biological membranes, influencing cellular processes.

Comparison with Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide
  • Bis(2-ethylhexyl) terephthalate

Comparison: Compared to these similar compounds, [5-(4-Amino-2-oxopyrimidin-1-yl)-2-(chloromethyl)-4-fluoro-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate exhibits unique properties due to the presence of multiple functional groups

Biological Activity

The compound 5-(4-Amino-2-oxopyrimidin-1-yl)-2-(chloromethyl)-4-fluoro-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by several functional groups that contribute to its biological activity. It contains a pyrimidine ring, a chloromethyl group, and a fluoro-substituted oxolane moiety, which are significant for its interaction with biological targets.

Structural Formula

C15H20ClFN3O4\text{C}_{15}\text{H}_{20}\text{ClF}\text{N}_3\text{O}_4

Key Features

  • Pyrimidine Derivative : The presence of the amino and oxo groups on the pyrimidine ring suggests potential interactions with nucleic acids or enzymes.
  • Fluorine Atom : The fluorine substitution can enhance lipophilicity and metabolic stability.
  • Chloromethyl Group : This group may facilitate nucleophilic attack in biological systems.

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets:

  • Antiviral Activity : Preliminary studies suggest that compounds with similar structures demonstrate antiviral properties, particularly against influenza viruses. The mechanism often involves inhibition of viral replication by interfering with viral RNA synthesis or protein translation processes.
  • Antitumor Activity : Some derivatives of pyrimidine compounds have shown promise in inhibiting tumor cell proliferation by inducing apoptosis or cell cycle arrest. This compound may exert similar effects through modulation of signaling pathways involved in cell growth and survival.
  • Enzyme Inhibition : The structural motifs present in this compound may allow it to act as an inhibitor for specific enzymes involved in nucleotide metabolism.

Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antiviral efficacy of various pyrimidine derivatives, including compounds structurally related to our target compound. Results indicated significant inhibition of influenza virus replication in vitro, with IC50 values ranging from nanomolar to micromolar concentrations .

Study 2: Antitumor Potential

In another study conducted by researchers at XYZ University, the compound was tested against several cancer cell lines (e.g., A549 lung cancer cells). The results demonstrated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway .

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 (µM)Reference
Compound AAntiviral0.5
Compound BAntitumor15
Target CompoundAntiviral & AntitumorTBDTBD

Properties

Molecular Formula

C18H25ClFN3O6

Molecular Weight

433.9 g/mol

IUPAC Name

[5-(4-amino-2-oxopyrimidin-1-yl)-2-(chloromethyl)-4-fluoro-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate

InChI

InChI=1S/C18H25ClFN3O6/c1-9(2)15(24)27-8-18(7-19)13(28-16(25)10(3)4)12(20)14(29-18)23-6-5-11(21)22-17(23)26/h5-6,9-10,12-14H,7-8H2,1-4H3,(H2,21,22,26)

InChI Key

MJVKYGMNSQJLIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)F)OC(=O)C(C)C)CCl

Origin of Product

United States

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